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Compound of Interest

Compound Name: Isopropyl isothiocyanate

CAS No.: 2253-73-8

Cat. No.: B031459 Get Quote

Executive Summary
Isopropyl Isothiocyanate (IITC) (CAS: 2253-73-8) is a volatile organosulfur compound

derived from the enzymatic hydrolysis of glucosinolates.[1] It is widely recognized for its

pungent aroma and potential chemopreventive properties.[1][2]

This technical guide provides a definitive reference for the spectroscopic identification of IITC.

Unlike simple alkyl halides, the isothiocyanate moiety (

) introduces unique electronic effects—most notably the extreme broadening of the central
carbon signal in

NMR and a dominant, broad absorption in IR. The data presented below synthesizes
experimental values with mechanistic interpretation to facilitate accurate detection and quality
control in drug development and food chemistry.

Spectroscopic Data Summary
A. Nuclear Magnetic Resonance (NMR)
Solvent:

(Deuterated Chloroform) Reference: TMS (

)[1][2]
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NMR Data (300-500 MHz)
Chemical
Shift (

, ppm)

Multiplicity Integration

Coupling
Constant (

, Hz)

Assignment
Structural
Note

3.84 Septet 1H (Methine)

Deshielded

by

electronegati

ve N

1.19 - 1.22 Doublet 6H (Methyl)

Geminal

dimethyl

group

NMR Data (75-125 MHz)
Chemical Shift (

, ppm)
Carbon Type Assignment Diagnostic Note

130.0 - 140.0
Quaternary (

)

Critical: Often broad

or "silent" due to

relaxation dynamics

(see Section 2).[2]

53.3
Methine (

)

Alpha carbon,

deshielded.[1][2]

23.5
Methyl (

)

Typical alkyl region.[1]

[2]

B. Infrared Spectroscopy (FT-IR)
Phase: Liquid Film (Neat) or Gas Phase[1][2]
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Wavenumber (

)
Intensity Vibrational Mode Interpretation

2050 - 2200 Very Strong, Broad Stretch

The diagnostic

"fingerprint" of

isothiocyanates.[1][2]

Often appears as a

split or complex broad

band.[1][2]

2960 - 2980 Medium Stretch

Aliphatic

stretching

(asymmetric).[2]

1380 - 1460 Medium Bend

Methyl group

deformation (umbrella

mode).[2]

C. Mass Spectrometry (EI-MS, 70 eV)
Molecular Weight: 101.17 g/mol
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m/z (Mass-to-
Charge)

Relative
Abundance

Ion Identity
Fragmentation
Pathway

101 High (Base Peak*)

Molecular ion.[2]

Remarkably stable for

lower alkyl ITCs.

86 Medium

Loss of methyl radical

(

).[1][2]

43 High

Isopropyl cation

formed by cleavage of

the

bond.[1]

41 High

Allyl cation (via

hydrogen

rearrangement/elimina

tion).[1][2]

*Note: Depending on source conditions, m/z 101 or m/z 43 may appear as the base peak.[1]

NIST data often cites 101 as the top peak for this specific congener.[1]

Technical Interpretation & Expert Insights
The "Silent" Carbon in NMR
Researchers often fail to identify the isothiocyanate carbon (

) in routine

scans.[1]

Mechanism: The carbon atom in the

group possesses efficient relaxation pathways and significant chemical shift anisotropy
(CSA).[1] Furthermore, rapid exchange dynamics and quadrupolar broadening from the
adjacent
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nucleus can widen the peak signal into the baseline noise.[1]

Protocol Advice: To visualize this peak, use a higher concentration, increase the relaxation

delay (

), and acquire more scans (typically

).

IR as the Primary Screen
While NMR provides connectivity, FT-IR is the fastest validation tool for IITC.[1] The cumulated

double bond system (

) produces a dipole change that results in an exceptionally strong absorption around

.[1]

Caution: This region overlaps with azides (

) and nitriles (

), though nitriles are usually sharper and weaker.[1][2]

MS Fragmentation Logic
The fragmentation of IITC is driven by the stability of the isopropyl cation and the strength of

the NCS group.[1]

Pathway 1 (Alpha Cleavage): The molecular ion (m/z 101) loses a methyl group to form a

stabilized cation at m/z 86.[1]

Pathway 2 (Heterolytic Cleavage): The

bond breaks to release the stable isopropyl cation (m/z 43) and the NCS radical.[1]
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Click to download full resolution via product page

Figure 1: Electron Impact (EI) fragmentation pathway for Isopropyl Isothiocyanate.[3]

Experimental Protocol: Synthesis & Analysis
Workflow
For researchers requiring an authentic standard, the Dithiocarbamate Method is the most

robust synthesis route, avoiding the use of highly toxic thiophosgene.[1]

Reagents
Isopropylamine (1.0 eq)

Carbon Disulfide (

) (1.2 eq)

Triethylamine (

) (1.2 eq)

Tosyl Chloride (

) (1.1 eq) or DCC (Dicyclohexylcarbodiimide)

Step-by-Step Methodology
Dithiocarbamate Formation: Dissolve isopropylamine and triethylamine in THF at

. Add

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b031459?utm_src=pdf-body-img
https://www.benchchem.com/product/b031459?utm_src=pdf-body
https://www.researchgate.net/figure/The-EI-mass-spectra-of-10-thio-propylcolchicines-a-n-propyl-isomer-3-b-iso-propyl_fig1_280562397
https://www.chemicalpapers.com/file_access.php?file=276a808.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dropwise.[1][2][4] A white precipitate (dithiocarbamate salt) may form.[1][2] Stir for 1 hour.

Desulfurization: Add Tosyl Chloride (solid) portion-wise to the reaction mixture. This activates

the dithiocarbamate, promoting the elimination of elemental sulfur/sulfate to form the

isothiocyanate.[1]

Workup: Filter off the solid byproducts (triethylamine hydrochloride/tosylate).[1][2]

Concentrate the filtrate.

Purification: Distill the residue under reduced pressure. IITC is a volatile liquid; avoid high

vacuum to prevent loss of product into the pump trap.[1]

Validation: Analyze the distillate immediately by IR. Look for the appearance of the

peak and the disappearance of

stretches (

).[1]
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Figure 2: One-pot synthesis workflow for Isopropyl Isothiocyanate via dithiocarbamate

intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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